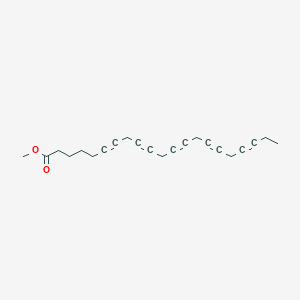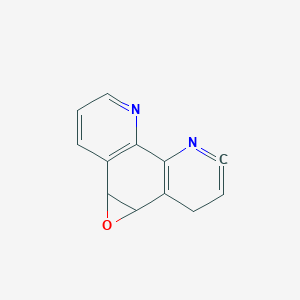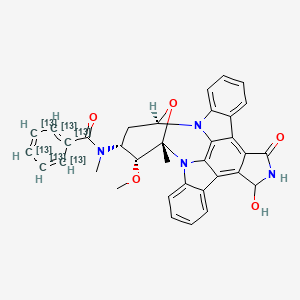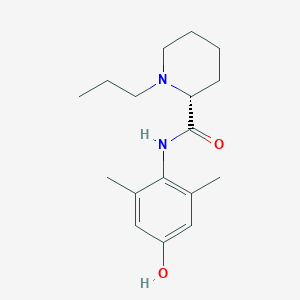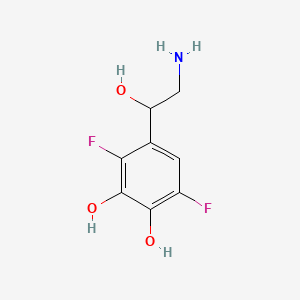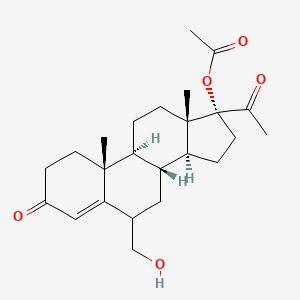![molecular formula C24H31FO4 B13838573 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone), also known as Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone] or Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde, is a chemical compound that forms a hydrazone derivative with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of carbonyl compounds due to its ability to form stable derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) typically involves the reaction of 1,2-propanedione (methylglyoxal) with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with careful control of temperature and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) primarily undergoes condensation reactions with carbonyl compounds. It can also participate in substitution reactions where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, 1,2-propanedione (methylglyoxal)
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Major Products
The major product of the reaction between 1,2-propanedione and 2,4-dinitrophenylhydrazine is the hydrazone derivative, which is stable and can be used for further analytical applications .
科学的研究の応用
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biology: Employed in the study of metabolic pathways involving carbonyl compounds.
Medicine: Investigated for its potential role in detecting biomarkers for certain diseases.
Industry: Utilized in quality control processes to monitor the presence of carbonyl compounds in products.
作用機序
The mechanism of action of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) involves the formation of a stable hydrazone derivative through the reaction with carbonyl compounds. This reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone derivative is stable and can be easily detected using spectrophotometric methods .
類似化合物との比較
Similar Compounds
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
- Cyclohexanone, (2,4-dinitrophenyl)hydrazone
- Acetaldehyde, (2,4-dinitrophenyl)hydrazone
Uniqueness
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) is unique due to its ability to form stable derivatives with a wide range of carbonyl compounds, making it highly versatile for analytical applications. Compared to similar compounds, it offers greater stability and sensitivity in detecting carbonyl compounds .
特性
分子式 |
C24H31FO4 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
ethyl (2E)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetate |
InChI |
InChI=1S/C24H31FO4/c1-5-29-21(28)12-18-14(2)10-19-17-7-6-15-11-16(26)8-9-23(15,4)24(17,25)20(27)13-22(18,19)3/h8-9,11-12,14,17,19-20,27H,5-7,10,13H2,1-4H3/b18-12+/t14-,17?,19?,20-,22+,23-,24-/m0/s1 |
InChIキー |
ZZQITUIPUODKAL-PWEUFGFLSA-N |
異性体SMILES |
CCOC(=O)/C=C/1\[C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C |
正規SMILES |
CCOC(=O)C=C1C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


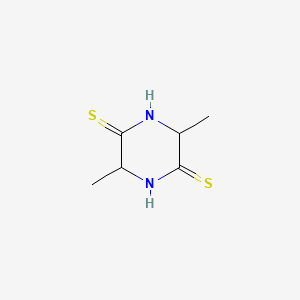
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
